molecular formula C18H15ClF3N3OS B460746 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 664999-38-6

3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460746
CAS No.: 664999-38-6
M. Wt: 413.8g/mol
InChI Key: XUMCBODCCUMWHU-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, chlorophenyl, ethyl, methyl, and trifluoromethyl groups. These substitutions confer specific chemical and physical properties, making it of interest in various scientific fields.

Scientific Research Applications

3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as the amino, chlorophenyl, ethyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the trifluoromethyl group might be added using reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(3,4-dichlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to the presence of the ethyl and methyl groups, as well as the trifluoromethyl group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3OS/c1-3-10-8(2)13(18(20,21)22)12-14(23)15(27-17(12)25-10)16(26)24-11-7-5-4-6-9(11)19/h4-7H,3,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMCBODCCUMWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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